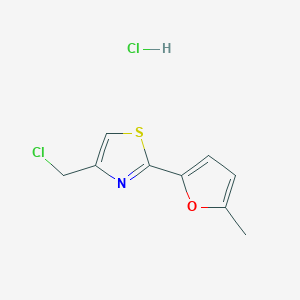

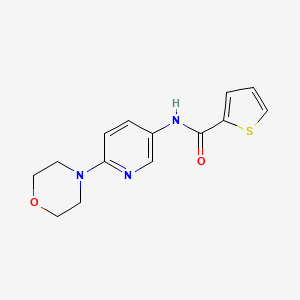

4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-thiazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-thiazole hydrochloride is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound has been found to have various applications in the field of medicinal chemistry and drug discovery. In

Scientific Research Applications

Corrosion Inhibition

Thiazole derivatives have been extensively studied for their corrosion inhibition properties. For instance, 2-amino-4-methyl-thiazole has demonstrated high corrosion inhibition efficiency for mild steel in HCl solution, attributed to its strong adsorption as a barrier film on the metal surface (Yüce et al., 2014). Similar corrosion inhibition capabilities have been observed with other thiazole derivatives for oil-well tubular steel in hydrochloric acid solution, indicating their potential for industrial applications to prevent corrosion-related damages (Yadav et al., 2015).

Molecular Structure and Interactions

Thiazole compounds are also valuable in studying molecular structures and non-covalent interactions. Research involving 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas has provided insights into intramolecular non-covalent interactions, including hydrogen bonds and van der Waals forces, through quantum chemical calculations and vibrational spectroscopy analyses (Zhang et al., 2018).

Bioactive Molecule Studies

Thiazole derivatives have been explored for their bioactive properties, including cardioprotective activity. For example, certain 2-arylimino-1,3-thiazole derivatives synthesized via the Hantzsch reaction exhibited moderate to high cardioprotective effects in vitro, suggesting their potential as therapeutic agents (Drapak et al., 2019).

Antimicrobial Properties

The antimicrobial activity of thiazole derivatives is another area of significant research interest. Studies have demonstrated the synthesis of thiazole-based compounds with promising antimicrobial properties, highlighting their potential in developing new antibacterial and antifungal agents (Sah et al., 2014).

properties

IUPAC Name |

4-(chloromethyl)-2-(5-methylfuran-2-yl)-1,3-thiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNOS.ClH/c1-6-2-3-8(12-6)9-11-7(4-10)5-13-9;/h2-3,5H,4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECNUQAGJXABSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC(=CS2)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-thiazole hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2649449.png)

![N-(4-fluorophenyl)-3-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B2649450.png)

![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2649452.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide](/img/structure/B2649453.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2649455.png)

![2-(3,4-Dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2649462.png)

![N-[(E)-[1-(4-methoxyphenyl)-2-methyl-6,7-dihydro-5H-indol-4-ylidene]amino]aniline](/img/structure/B2649467.png)

![N-Ethyl-N-[2-(4-hydroxyazepan-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2649470.png)